TAS-120 -

TAS-120

Catalog Number: EVT-1533907
CAS Number:
Molecular Formula: C26H24N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS-120 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. FGFR inhibitor TAS-120 selectively and irreversibly binds to and inhibits FGFR, which may result in the inhibition of both the FGFR-mediated signal transduction pathway and tumor cell proliferation, and increased cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival and its expression is upregulated in many tumor cell types.
Synthesis Analysis

The synthesis of TAS-120 involves several key steps aimed at creating a compound with high specificity and potency against FGFRs. The synthetic route is detailed in International Patent Application WO 2013/108809, where futibatinib is described as an example compound. The synthesis begins with the construction of a pyrazolopyrimidine core, followed by the introduction of an acrylamide moiety that enables covalent binding to the target kinase.

Technical details include:

  • Starting Materials: The synthesis utilizes various organic reagents to build the pyrazolopyrimidine structure.
  • Covalent Binding: The acrylamide group is designed to react with cysteine residues in the FGFR kinase domain, facilitating irreversible inhibition .
Molecular Structure Analysis

The molecular structure of TAS-120 can be represented as follows:

TAS 120 1 3S 4 amino 3 3 5 dimethoxyphenyl ethynyl 1H pyrazolo 3 4 d pyrimidin 1 yl 1 pyrrolidinyl 2 propen 1 one\text{TAS 120 }\text{1 3S 4 amino 3 3 5 dimethoxyphenyl ethynyl 1H pyrazolo 3 4 d pyrimidin 1 yl 1 pyrrolidinyl 2 propen 1 one}

Structural Data

  • Molecular Formula: C21_{21}H23_{23}N5_{5}O3_{3}
  • Molecular Weight: Approximately 393.44 g/mol
  • Binding Mode: Crystal structures indicate that TAS-120 occupies the ATP-binding pocket of FGFR1, forming hydrogen bonds with key residues such as E562 and A564 while covalently binding to cysteine 488 .
Chemical Reactions Analysis

TAS-120 primarily functions through covalent modification of FGFRs, leading to inhibition of their kinase activity. The mechanism involves:

  • Covalent Bond Formation: The acrylamide moiety reacts with cysteine residues in the kinase domain.
  • Inhibition of Phosphorylation: This reaction prevents the phosphorylation of downstream signaling molecules critical for tumor cell proliferation.

Technical details include assays that measure the inhibition of FGFR-mediated phosphorylation using recombinant proteins and cellular assays to assess cell viability post-treatment with TAS-120 .

Mechanism of Action

The mechanism of action for TAS-120 centers on its ability to irreversibly bind to FGFRs, effectively blocking their activity. Upon binding:

  1. Covalent Modification: The compound forms a stable bond with cysteine residues in the ATP-binding pocket.
  2. Inhibition of Signal Transduction: This prevents receptor activation and subsequent downstream signaling pathways that promote tumor growth.

Data from pharmacodynamic studies show that TAS-120 significantly reduces phosphorylated FGFR levels in treated tumor samples, correlating with reduced tumor cell viability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Moderately soluble in organic solvents; specific solubility data varies based on formulation.

Chemical Properties

Relevant data indicate that modifications to enhance pharmacokinetic profiles are crucial for optimizing therapeutic outcomes.

Applications

TAS-120 is primarily investigated for its use in treating cancers associated with FGFR aberrations. Clinical trials have focused on:

  • Intrahepatic Cholangiocarcinoma: Phase I–III studies are evaluating its effectiveness compared to standard chemotherapy regimens.
  • Other Malignancies: Ongoing research explores its potential against various solid tumors with FGFR genomic alterations.

The compound's unique mechanism as a covalent inhibitor positions it as a critical player in targeted cancer therapies, especially for patients resistant to conventional treatments .

Introduction to TAS-120 in Targeted Oncology

Fibroblast Growth Factor Receptor (FGFR) Signaling in Oncogenesis

The FGFR family (FGFR1–4) comprises transmembrane receptor tyrosine kinases activated by fibroblast growth factors (FGFs). Ligand binding induces dimerization, trans-autophosphorylation, and downstream signaling through RAS-MAPK, PI3K-AKT, and PLCγ pathways [7] [8]. These cascades regulate proliferation, angiogenesis, and survival—processes co-opted in malignancy through diverse genomic alterations:

  • Gene Fusions: FGFR2 rearrangements (e.g., FGFR2-SORBS1, FGFR2-ZMYM4) generate constitutively active chimeric proteins prevalent in ICC. The fusion partners provide dimerization domains that drive ligand-independent activation [1] [6].
  • Point Mutations: Activating mutations in the kinase domain (e.g., FGFR1 N546K, FGFR2 V565F) stabilize active conformations and reduce ATP-binding affinity for competitive inhibitors [3] [8].
  • Gene Amplifications: FGFR1 amplification (e.g., in breast and lung cancers) increases receptor density, enabling hyperactivation at physiological FGF concentrations [8].

Table 1: Frequency of FGFR Alterations in Solid Tumors

Alteration TypeExamplePrimary Tumor AssociationsPrevalence
Gene fusionFGFR2-BICC1, FGFR2-INAIntrahepatic cholangiocarcinoma10–15%
AmplificationFGFR1 (8p11)Breast cancer, squamous NSCLC3–5%
Activating mutationFGFR3 S249CBladder carcinoma15–20%
OverexpressionFGFR4Hepatocellular carcinoma30%

Oncogenic FGFR signaling exhibits three hallmark features: (1) ligand-independent activation from structural alterations, (2) bypass of upstream regulatory checkpoints, and (3) adaptive resistance through gatekeeper mutations (e.g., V565F in FGFR2) that sterically hinder ATP-competitive inhibitors [1] [3].

Emergence of Irreversible FGFR Inhibitors in Precision Medicine

FGFR inhibitors are classified by target specificity and mechanism of action:

  • First-generation (e.g., ponatinib): Multi-kinase inhibitors with off-target toxicities limiting therapeutic windows.
  • Second-generation (e.g., erdafitinib, pemigatinib): ATP-competitive inhibitors selective for FGFR1–3 but vulnerable to gatekeeper mutations [6].
  • Third-generation (e.g., TAS-120): Covalent inhibitors targeting a conserved P-loop cysteine (Cys492 in FGFR1, Cys477 in FGFR4) to overcome resistance [3] [6].

The rationale for irreversible inhibitors emerged from clinical observations: >50% of ICC patients treated with BGJ398 (infigratinib) or Debio1347 acquired secondary FGFR2 kinase domain mutations within 5–12 months [1]. These mutations—including V565F (gatekeeper), N550H/K, and E566A—diminish drug binding by:

  • Steric Hindrance: Bulky residues (e.g., phenylalanine at V564F) occlude the ATP pocket [3].
  • Altered Kinase Dynamics: Mutations destabilize inhibitor-receptor interactions (e.g., N550H disrupts hydrogen bonding) [3] [6].

Table 2: Evolution of FGFR Inhibitor Classes

GenerationExamplesMechanismLimitations
FirstPonatinib, DovitinibMulti-targeted, reversibleOff-target toxicity (VEGFR, PDGFR)
SecondErdafitinib, PemigatinibATP-competitive, FGFR-selectiveSusceptible to gatekeeper mutations
ThirdTAS-120, RLY-4008Irreversible covalent bindingLimited by cysteine mutations

Covalent inhibitors circumvent these limitations by forming a permanent bond with the P-loop cysteine, rendering them less sensitive to ATP-affinity changes induced by mutations [3] [5].

TAS-120: Pharmacological Classification and Development Rationale

TAS-120 (futibatinib) is an orally bioavailable, pyrazine-based inhibitor that covalently modifies Cys492 in FGFR1, Cys477 in FGFR2, and analogous cysteines in FGFR3/4. Its pharmacological profile is characterized by:

  • Pan-FGFR Specificity: Enzymatic IC50 values of 1.8 nM (FGFR1), 1.4 nM (FGFR2), 1.6 nM (FGFR3), and 3.7 nM (FGFR4) [4] [5].
  • Covalent Binding: The acrylamide warhead undergoes Michael addition with the P-loop cysteine, forming a stable thioether adduct (confirmed by mass spectrometry) [3].
  • Activity Against Gatekeeper Mutants: Unlike reversible inhibitors, TAS-120 inhibits FGFR2V565F with IC50 = 1–3 nM, comparable to wild-type FGFR2 (IC50 = 0.9 nM) [5].

Table 3: Enzymatic and Cellular Potency of TAS-120

TargetEnzyme IC50 (nM)Mutant Inhibition (IC50, nM)Cellular Antiproliferation (IC50)
FGFR11.8–3.9V561M: 84–224NCI-H1581 (FGFR1-amplified): 7 nM
FGFR21.3–1.4V564F: 52–276; N550H: 3.6SNU-16 (FGFR2-amplified): 4 nM
FGFR31.6V555M: 97–583RT112 (FGFR3-TACC3 fusion): <10 nM
FGFR43.7–8.3V550L: 90–255SK-HEP1 (FGFR4-driven): 152 nM

The development rationale for TAS-120 emerged from preclinical modeling of resistance. In polyclonal ICC cell pools, BGJ398 selected for heterogeneous FGFR2 mutations (V565F, N550H, E566A), while TAS-120 suppressed all clones [1]. Structural analyses reveal this stems from TAS-120’s interactions with the P-loop: the inhibitor’s acrylamide group orients toward Cys477, while the tetrahydropyran group occupies the hydrophobic back pocket, bypassing steric clashes from gatekeeper residues [3].

Clinical validation came from ICC patients with FGFR2 fusion-positive tumors progressing on BGJ398/Debio1347. Four patients treated with TAS-120 achieved partial responses (−22.1% to −76.7% tumor reduction) or stable disease with progression-free survival of 5.1–17.2 months. Circulating tumor DNA (ctDNA) analysis confirmed suppression of pretreatment FGFR2 mutations (e.g., V565F, K660M) [1] [2]. This established TAS-120 as the first irreversible FGFR inhibitor to clinically overcome ATP-competitive inhibitor resistance.

Properties

Product Name

TAS-120

Molecular Formula

C26H24N4O2

SMILES

Unknown

Synonyms

TAS-120; TAS120; TAS120.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.